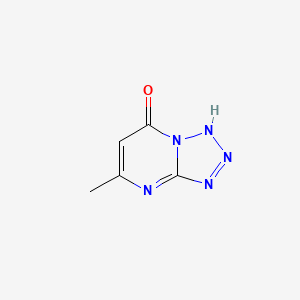

5-Methyltetraazolo(1,5-a)pyrimidin-7-ol

Description

Overview of Azolo[1,5-a]pyrimidine Chemical Scaffolds

The azolo[1,5-a]pyrimidine system represents a class of fused N-heterocyclic compounds formed by the fusion of a pyrimidine (B1678525) ring with an azole ring (such as pyrazole, triazole, or tetrazole). This structural motif is considered a "privileged scaffold" in medicinal chemistry and drug discovery. bme.humdpi.com The arrangement of nitrogen atoms in these bicyclic systems makes them bioisosteres of natural purines, allowing them to interact with biological targets that typically bind purine-based molecules. nih.gov

Derivatives of this scaffold, particularly pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, have been extensively studied. rsc.orgnih.gov Their versatile structure allows for chemical modifications at various positions, enabling the fine-tuning of their pharmacological properties. rsc.org Researchers have developed numerous synthetic strategies for these compounds, including cyclization, condensation, and multi-component reactions, to create large libraries for biological screening. rsc.orgnih.gov This has led to the discovery of compounds with a wide array of biological activities, including roles as protein kinase inhibitors for cancer therapy and agents targeting the central nervous system. nih.govorganic-chemistry.org

Significance of Fused Nitrogen-Containing Heterocycles in Organic Chemistry

Fused nitrogen-containing heterocycles are a cornerstone of modern organic chemistry, primarily due to their ubiquitous presence in natural products and pharmaceuticals. beilstein-archives.org These ring systems are key components in a vast number of biologically active molecules. The strategic placement of nitrogen atoms within these fused rings allows for a range of intermolecular interactions, such as hydrogen bonding and metal coordination, which are critical for biological function.

The synthesis of these complex scaffolds is a major focus of organic chemistry, with numerous methods developed to build these structures efficiently. uni.lu Their applications are diverse, ranging from anticancer agents to materials with specific electronic properties. beilstein-archives.org The structural rigidity and defined three-dimensional shape of fused heterocycles make them ideal frameworks for designing molecules that can bind with high specificity to enzyme active sites and receptors.

Specific Research Focus on 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol within the Azolo[1,5-a]pyrimidine Class

Within the broader azolo[1,5-a]pyrimidine family, the tetrazolo[1,5-a]pyrimidine (B1219648) subclass is distinguished by the fusion of a four-nitrogen tetrazole ring with the pyrimidine ring. These compounds are subjects of significant chemical interest due to their high nitrogen content and unique chemical properties. nih.gov

This article focuses specifically on 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol . Like many related hydroxy-substituted heterocycles, this compound exists in equilibrium with its tautomeric keto form, 5-methyl-1H-tetrazolo[1,5-a]pyrimidin-7-one , which is often the predominant structure. wordpress.comrsc.org Research into this class of compounds explores their synthesis, chemical reactivity, and potential as functional molecules. A key characteristic of the tetrazolo[1,5-a]pyrimidine system is the ring-chain tautomerism, where it can exist in equilibrium with an isomeric 2-azidopyrimidine (B1655621) form, influencing its reactivity. nih.gov This property allows these compounds to participate in reactions typical of azides, such as 1,3-dipolar cycloadditions (click chemistry). nih.gov

Detailed Research Findings

Synthesis and Chemical Properties

The primary synthetic route to the tetrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of 5-aminotetrazole (B145819) with a β-dicarbonyl compound. beilstein-archives.org For the specific synthesis of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, the key precursors are 5-aminotetrazole and ethyl acetoacetate (B1235776) . beilstein-archives.orgresearchgate.net This reaction is a well-established method for creating the fused bicyclic ring system.

General research on tetrazolo[1,5-a]pyrimidines has revealed significant aspects of their chemical behavior. The fused ring system can undergo hydrogenation to produce dihydro- or tetrahydropyrimidines, which are valuable structures in drug discovery due to their increased three-dimensional character compared to their aromatic counterparts. nih.gov Furthermore, the azide-tetrazole equilibrium allows these compounds to serve as precursors for synthesizing 1,2,3-triazolylpyrimidines via copper-catalyzed click chemistry. nih.gov

While extensive biological studies on 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol are not widely documented, related tetrazolo[1,5-a]pyrimidine derivatives have been investigated for various potential applications, including antimicrobial and antitumor activities. urfu.ru The tetrazole ring itself is recognized as a metabolically stable bioisostere of a carboxylic acid group, a feature often exploited in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.

Data Tables

Chemical Identification of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol

This table provides key identifiers for the compound, based on its entry in public chemical databases. wordpress.com

| Identifier | Value |

| Molecular Formula | C₅H₅N₅O |

| Tautomeric Form | 5-methyl-1H-tetrazolo[1,5-a]pyrimidin-7-one |

| InChI Key | DYRVJGSNWSXGLT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N2C(=N1)N=NN2 |

| Monoisotopic Mass | 151.04941 Da |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-tetrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c1-3-2-4(11)10-5(6-3)7-8-9-10/h2H,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVJGSNWSXGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984816 | |

| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6628-20-2 | |

| Record name | 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6628-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6FC4F32BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methyltetraazolo 1,5 a Pyrimidin 7 Ol and Analogous Structures

Cyclization Approaches for Fused Pyrimidine (B1678525) Rings

The formation of the pyrimidine ring fused to the tetrazole moiety is most commonly accomplished through cyclization reactions. These methods involve the reaction of 5-aminotetrazole (B145819), which acts as a binucleophile, with a suitable three-carbon electrophilic partner.

Condensation Reactions with β-Dicarbonyl Compounds

A primary and well-established method for the synthesis of 5,7-disubstituted tetrazolo[1,5-a]pyrimidines is the condensation reaction of 5-aminotetrazole with β-dicarbonyl compounds. For the synthesis of the target molecule, 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, the key β-dicarbonyl reactant is ethyl acetoacetate (B1235776).

The reaction proceeds through an initial condensation between the exocyclic amino group of 5-aminotetrazole and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The mechanism involves the nucleophilic attack of the tetrazole ring nitrogen onto the remaining carbonyl group, leading to the formation of the bicyclic system. The choice of reaction conditions, such as the solvent and catalyst, can significantly influence the reaction rate and yield. For instance, the reaction can be carried out under solvent-free conditions or in various solvents like ethanol (B145695) or acetic acid.

A plausible synthetic route to 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol involves the direct condensation of 5-aminotetrazole with ethyl acetoacetate. This reaction is analogous to the synthesis of pyrazolo[1,5-a]pyrimidin-7-ol from 3-aminopyrazole (B16455) and a β-ketoester researchgate.net.

It is important to note that the product, 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, can exist in tautomeric forms, including the 5-methyl-4H-tetrazolo[1,5-a]pyrimidin-7-one form. The predominant tautomer can be influenced by the solvent and the solid-state packing. X-ray crystallographic studies on analogous pyrazolo[1,5-a]pyrimidin-7(4H)-ones have confirmed the prevalence of the keto tautomer in the solid state nih.gov.

Three-Component Reaction Strategies

Three-component reactions (TCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like tetrazolo[1,5-a]pyrimidines in a single step. These reactions typically involve 5-aminotetrazole, an aldehyde, and a β-dicarbonyl compound.

In a notable example, the three-component reaction of 5-aminotetrazole, an aromatic aldehyde, and acetylacetone (B45752) under solvent- and catalyst-free conditions at high temperatures (150–160°С) yields (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines. Interestingly, a side-product of this reaction is 5,7-dimethyltetrazolo[1,5-a]pyrimidine (B3051214), which is formed from the reaction of 5-aminotetrazole with acetylacetone researchgate.net. This observation underscores the reactivity of 5-aminotetrazole with β-dicarbonyl compounds in multicomponent settings.

The Biginelli reaction, a well-known multicomponent reaction, has also been adapted for the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. In this approach, 5-aminotetrazole replaces urea (B33335) in the classic Biginelli condensation with an aldehyde and a β-ketoester, such as ethyl acetoacetate, to produce dihydrotetrazolo[1,5-a]pyrimidines clockss.org. Various catalysts, including Brønsted acids and Lewis acids, can be employed to promote this reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| 5-Aminotetrazole | Aromatic Aldehydes | Acetylacetone | (E)-5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Aminotetrazole | Aromatic Aldehydes | Ethyl Acetoacetate | Ethyl 4-aryl-4,7-dihydro-5-methyltetrazolo[1,5-a]pyrimidine-6-carboxylates | nih.govnih.gov |

| 5-Aminotetrazole | Aromatic Aldehydes | N-Alkylamides of Acetoacetic Acid | N-substituted 7-aryl-5-methyl-4,7-dihydrotetrazolo-[1,5-a]pyrimidine-6-carboxamides | nih.gov |

Cyclization of 5-Aminotetrazoles with Reactive Substrates

The versatility of 5-aminotetrazole allows for its cyclization with a variety of other reactive substrates beyond simple β-dicarbonyl compounds to yield a range of tetrazolo[1,5-a]pyrimidine analogs. The reactivity of 5-aminotetrazole as a 1,3-binucleophile is central to these transformations researchgate.net.

For example, the reaction of 5-aminotetrazole with β-enaminones serves as a pathway to substituted tetrazolo[1,5-a]pyrimidines. The reaction mechanism is believed to proceed via an initial Michael addition of the exocyclic amino group to the enaminone, followed by intramolecular cyclization and elimination of a secondary amine researchgate.net.

Furthermore, the reaction of 5-aminotetrazole with pyruvic acid derivatives in the presence of aromatic aldehydes under solvent-free conditions has been shown to produce tetrazolo[1,5-a]pyrimidine derivatives in good yields nih.gov. The exocyclic amino group of 5-aminotetrazole can also be utilized in reactions with various electrophiles to construct the fused pyrimidine ring, showcasing its utility as a versatile building block in heterocyclic synthesis researchgate.net.

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and move towards more environmentally benign processes, advanced synthetic techniques such as microwave-assisted synthesis and ultrasonic irradiation have been successfully applied to the synthesis of tetrazolo[1,5-a]pyrimidines and related heterocycles.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods. This technique has been effectively employed in the synthesis of various fused pyrimidine systems.

The synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally analogous to the target tetrazolo[1,5-a]pyrimidines, has been achieved through microwave-assisted condensation reactions. For instance, the reaction of 3-aminopyrazole with isoflavones can be directed to selectively produce different isomers of diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation versus conventional heating nih.gov.

In the context of multicomponent reactions, microwave heating has been shown to significantly accelerate the synthesis of tetrazolo[1,5-a]pyrimidine derivatives. The Biginelli-type condensation of 5-aminotetrazole, aldehydes, and β-ketoesters can be efficiently carried out under microwave irradiation in the presence of catalytic amounts of trifluoroacetic acid salts, affording the desired products in high yields within minutes clockss.org. Similarly, a one-pot, two-step process for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines has been developed using microwave-assisted Pd-catalyzed C-H arylation benchchem.com.

| Reaction Type | Reactants | Conditions | Product | Reference |

| Biginelli-type condensation | 5-Aminotetrazole, Aromatic Aldehydes, Ethyl Acetoacetate | Microwave, 90°C, 15-40 min | 4,7-Dihydrotetrazolo[1,5-a]pyrimidines | clockss.org |

| Condensation | 3-Aminopyrazole, Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |

| One-pot, two-step | Pyrazolo[1,5-a]pyrimidine (B1248293), Aryl halide | Microwave, Pd-catalysis | 7-Substituted pyrazolo[1,5-a]pyrimidines | benchchem.com |

| Multicomponent Reaction | 2-Aminothiazole, Benzaldehyde, Ethyl Acetoacetate | Microwave, 80°C, 30 min | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | uni.lu |

Green Chemistry Approaches: Ultrasonic Irradiation

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to shorter reaction times, milder conditions, and improved yields, aligning with the principles of green chemistry. Sonochemistry has been successfully applied to the synthesis of various heterocyclic compounds, including those with a tetrazole or pyrimidine core.

The synthesis of pyrazolo[1,5-a]pyrimidines has been efficiently achieved via the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with trifluoro-3-alken-2-ones under ultrasonic irradiation, with reaction times as short as 5 minutes nih.gov. Similarly, a green synthetic route to diversely substituted pyrazolo[1,5-a]pyrimidines has been developed using ultrasonic irradiation in an aqueous ethanol medium nih.gov.

While direct examples of the ultrasonic-assisted synthesis of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol are not prevalent in the literature, the successful application of this technique to the synthesis of related tetrazole-based heterocycles, such as pyrazolines and isoxazolines, suggests its potential applicability researchgate.net. The use of ultrasound in the multicomponent synthesis of other fused pyrimidines has also been reported, highlighting its broad utility in heterocyclic chemistry. The benefits of this method include operational simplicity, reduced environmental impact, and often, the ability to conduct reactions in greener solvents like water or ethanol.

| Product | Reactants | Conditions | Key Advantages | Reference |

| Pyrazolo[1,5-a]pyrimidines | 3-Amino-5-methyl-1H-pyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ultrasound, EtOH, 5 min | Short reaction time, mild conditions, good yields | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Carboxylate substituted-3-aminopyrazole, Formylated active proton compounds | Ultrasound, aqueous EtOH | Green solvent, efficient | nih.gov |

| Tetrazole based pyrazolines and isoxazolines | Tetrazole chalcones, Hydrazine (B178648) hydrate/Hydroxylamine hydrochloride | Ultrasound | Efficient synthesis | researchgate.net |

Catalytic Strategies: Palladium-Catalyzed Cross-Coupling and Click Chemistry

Modern catalytic methods offer powerful tools for the synthesis and functionalization of heterocyclic compounds. While direct palladium-catalyzed synthesis of the 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol core is not extensively documented, the principles of cross-coupling reactions are widely applied in the synthesis of related nitrogen-containing heterocycles and offer a potential pathway for derivatization. nih.govyoutube.commdpi.com

Palladium-Catalyzed Cross-Coupling: These reactions are pivotal for forming carbon-carbon and carbon-nitrogen bonds. nih.govyoutube.comyoutube.com In the context of tetrazolopyrimidines, palladium catalysis could be envisioned for introducing substituents onto a pre-formed heterocyclic core, assuming a suitable halo-substituted precursor is available. For instance, the Buchwald-Hartwig amination is a prominent palladium-catalyzed method for C-N bond formation, coupling amines with aryl halides. youtube.com This could be a viable strategy for introducing amino functionalities to the pyrimidine ring. Similarly, Suzuki and other cross-coupling reactions could facilitate the attachment of alkyl or aryl groups. youtube.commdpi.com The general catalytic cycle for these reactions typically involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," presents a more directly applicable strategy for functionalizing the tetrazolo[1,5-a]pyrimidine system. beilstein-archives.orgresearchgate.netresearchgate.netbeilstein-archives.org This is due to the inherent azide-tetrazole tautomerism exhibited by the tetrazolo[1,5-a]pyrimidine ring system. researchgate.net Under certain conditions, the fused tetrazole ring can open to form a 2-azidopyrimidine (B1655621) intermediate. researchgate.netbeilstein-archives.org This reactive azide (B81097) tautomer can then readily participate in a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring. beilstein-archives.orgresearchgate.netresearchgate.netbeilstein-archives.org

This reactivity has been successfully exploited for the synthesis of novel triazolylpyrimidines from trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines. beilstein-archives.orgresearchgate.netresearchgate.netbeilstein-archives.org The reaction of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines with various terminal acetylenes, catalyzed by copper sulfate (B86663) and a reducing agent like sodium ascorbate, proceeds in excellent yields (84-98%) to afford 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidines. researchgate.net This demonstrates a powerful method for attaching a wide range of substituents to the pyrimidine core via a stable triazole linker.

Regioselective Synthesis and Control of Isomer Formation

The condensation reaction between 5-aminotetrazole and a β-dicarbonyl compound, such as ethyl acetoacetate, to form the tetrazolo[1,5-a]pyrimidine core can potentially lead to two different regioisomers. Therefore, controlling the regioselectivity of this cyclocondensation is crucial for the unambiguous synthesis of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol.

Strategies for Directing Substituent Patterns

The primary strategy for directing the substituent pattern in the synthesis of tetrazolo[1,5-a]pyrimidines is the judicious choice of starting materials and reaction conditions. The reaction of 3,5-diamino-1,2,4-triazole with unsymmetrical 1,3-diketones has been shown to yield regioisomeric beilstein-archives.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine derivatives, highlighting the importance of controlling the initial nucleophilic attack. rsc.org For the synthesis of the target molecule, the reaction between 5-aminotetrazole and ethyl acetoacetate is the key step. The desired isomer, 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, results from the initial attack of the exocyclic amino group of 5-aminotetrazole onto the ketone carbonyl of ethyl acetoacetate, followed by cyclization involving the N1 atom of the tetrazole ring and the ester carbonyl.

Factors Influencing Regioselectivity in Cyclocondensation Reactions

The regioselectivity of the cyclocondensation between 5-aminotetrazole and β-ketoesters is influenced by several factors, including the nature of the reactants, the solvent, and the catalyst used. In many cases, the reaction proceeds with high regioselectivity. For instance, the reaction of 5-aminotetrazole with various β-alkoxyvinyl trifluoromethyl ketones leads to a highly regioselective cyclocondensation. researchgate.net

The mechanism generally accepted for the formation of the tetrazolo[1,5-a]pyrimidine ring involves the initial formation of an enamine intermediate by the reaction of the amino group of 5-aminotetrazole with the keto group of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration. The relative reactivity of the nucleophilic centers in 5-aminotetrazole (the exocyclic amino group and the ring nitrogens) and the electrophilic centers in the β-ketoester (the ketone and ester carbonyls) dictates the final regiochemical outcome. It is generally observed that the more nucleophilic exocyclic amino group reacts preferentially with the more electrophilic ketone carbonyl. Subsequent cyclization involving the tetrazole ring nitrogen then leads to the thermodynamically more stable fused system.

Synthesis of Precursors and Intermediate Compounds

The successful synthesis of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol is contingent on the availability of high-quality starting materials and the controlled formation of key intermediates.

Preparation of 5-Aminotetrazole Derivatives

5-Aminotetrazole is the cornerstone precursor for the tetrazole portion of the target molecule. It is a white solid that can exist in both anhydrous and monohydrate forms. wikipedia.org Historically, it was first synthesized by Johannes Thiele in 1892. wikipedia.org A common and safer laboratory-scale synthesis involves the reaction of cyanamide (B42294) with hydrazoic acid, where the hydrazoic acid is generated in situ from sodium azide and an acid like hydrochloric acid to produce 5-aminotetrazole monohydrate. wikipedia.org More contemporary and scalable methods include the diazotization of aminoguanidine (B1677879) hydrochloride, which can be prepared in a one-pot synthesis from cyanamide and hydrazine hydrochloride. wikipedia.org 5-Aminotetrazole monohydrate is a useful reagent in condensation reactions to form pyrimidines. chemicalbook.com

| Precursor | Synthesis Method | Key Reagents | Form | Reference(s) |

| 5-Aminotetrazole | Reaction of cyanamide with in situ generated hydrazoic acid | Cyanamide, Sodium Azide, HCl | Monohydrate | wikipedia.org |

| 5-Aminotetrazole | Diazotization of aminoguanidine hydrochloride | Aminoguanidine HCl, Nitrous Acid | Anhydrous | wikipedia.org |

| 5-Aminotetrazole | Reaction of dicyandiamide (B1669379) and sodium azide with an acid reagent | Dicyandiamide, Sodium Azide, Acid (pKa 3-7) | - | google.com |

Formation of Key Cyclization Intermediates

The reaction between 5-aminotetrazole and ethyl acetoacetate proceeds through a key cyclization intermediate. The initial step is the condensation of the exocyclic amino group of 5-aminotetrazole with the ketone carbonyl of ethyl acetoacetate to form an enamine intermediate, analogous to the formation of ethyl β-anilinocrotonate from aniline (B41778) and ethyl acetoacetate. orgsyn.org This intermediate can exist in equilibrium with its tautomeric imine form.

| Intermediate Type | Formation Reaction | Reactants | Significance | Reference(s) |

| Enamine | Condensation | 5-Aminotetrazole, Ethyl Acetoacetate | Precursor to intramolecular cyclization | orgsyn.org |

| 2-Azidopyrimidine | Ring-chain tautomerism | Tetrazolo[1,5-a]pyrimidine | Reactive species for click chemistry | researchgate.netbeilstein-archives.org |

Reaction Mechanisms and Regioselectivity in Azolo 1,5 a Pyrimidine Formation

Detailed Mechanistic Pathways for Fused Ring System Formation

The construction of the tetraazolo[1,5-a]pyrimidine core, as seen in 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol, typically involves the condensation of a 1,3-binucleophile, 5-aminotetrazole (B145819), with a 1,3-dielectrophilic synthon, such as a β-dicarbonyl compound or its equivalent. The precise mechanism can, however, vary, involving distinct sequences of bond formation or even rearrangement of the heterocyclic framework.

The most common and direct pathway to 5,7-disubstituted tetraazolo[1,5-a]pyrimidines involves the reaction of 5-aminotetrazole with a β-dicarbonyl compound, such as acetylacetone (B45752) or, in the case of the target molecule, ethyl acetoacetate (B1235776). This process is a cyclocondensation reaction.

The proposed mechanism generally proceeds through the following steps:

Initial Nucleophilic Attack: The reaction can be initiated by the nucleophilic attack of the exocyclic amino group of 5-aminotetrazole on one of the carbonyl carbons of the β-dicarbonyl compound. Alternatively, under basic conditions, the tetrazole ring can be deprotonated (pKa ≈ 5.95), making the endocyclic N1 atom a more potent nucleophile for an initial aza-Michael addition. researchgate.netclockss.org

Intermediate Formation: This initial addition leads to the formation of an enamine or a related open-chain intermediate. For instance, the reaction between 5-aminotetrazole and acetylacetone can first form 5,7-dimethyltetrazolo[1,5-a]pyrimidine (B3051214) as a stable intermediate. researchgate.net

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack. The remaining free amino group or a ring nitrogen attacks the second carbonyl group, leading to the formation of a six-membered dihydropyrimidine (B8664642) ring fused to the tetrazole.

Dehydration: The final step is an irreversible dehydration (loss of a water molecule) from the cyclic intermediate, which results in the formation of the stable, aromatic tetraazolo[1,5-a]pyrimidine ring system.

A similar mechanism is observed in Biginelli-type reactions where 5-aminotetrazole serves as a urea (B33335) equivalent, reacting with β-ketoesters and aldehydes. clockss.org While this compound does not require an aldehyde, the principle of employing 5-aminotetrazole as a 1,3-binucleophile to construct the pyrimidine (B1678525) ring remains central.

Beyond direct condensation, the tetraazolo[1,5-a]pyrimidine system is subject to dynamic equilibria and rearrangement mechanisms, most notably azide-tetrazole tautomerism and the ANRORC mechanism.

Azide-Tetrazole Tautomerism: Tetrazolo[1,5-a]pyrimidines can exist in a dynamic equilibrium with their isomeric 2-azidopyrimidine (B1655621) form. rsc.orgbeilstein-archives.org This is a classic example of valence tautomerism, involving the reversible opening of the tetrazole ring to form an azide (B81097) group. researchgate.netosti.gov

The equilibrium position is highly sensitive to the electronic nature of substituents and the surrounding environment, such as the solvent. researchgate.netosti.gov For example, studies on trifluoromethyl-substituted analogs have shown that in a polar aprotic solvent like DMSO-d6, both tautomers can be observed, whereas in a less polar solvent like CDCl3, the open-chain azide form may be the exclusive or predominant species. researchgate.netosti.gov This equilibrium is critical as the chemical reactivity of the closed tetrazole form and the open azide form are markedly different, which can be exploited in subsequent reactions like 'click' chemistry. beilstein-archives.org

ANRORC Mechanism: The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant pathway, particularly in nucleophilic substitution reactions on the pyrimidine ring. wikipedia.orgrsc.org This mechanism involves:

Addition: A nucleophile attacks an electrophilic carbon on the pyrimidine ring (e.g., a carbon bearing a leaving group).

Ring Opening: The pyrimidine ring opens, often breaking a C-N bond, to form a more flexible open-chain intermediate, typically containing a nitrile group. wikipedia.org

Ring Closure: The intermediate re-cyclizes, but in a different manner, expelling the original leaving group and incorporating the nucleophile into the ring structure.

While often discussed in the context of post-synthesis modification, the principles of ANRORC highlight the latent instability of the pyrimidine ring under certain nucleophilic conditions and represent a key ring-opening and re-cyclization pathway for this heterocyclic family. rsc.orgresearchgate.net

Influence of Reaction Conditions on Mechanistic Outcomes

The pathway followed during the synthesis of this compound, along with the reaction's yield and regioselectivity, is profoundly influenced by the chosen reaction conditions, including the catalytic environment and the solvent system.

The formation of the tetraazolo[1,5-a]pyrimidine ring can be conducted under a variety of catalytic conditions, or none at all.

Basic Catalysis: The use of a base is common to facilitate the initial nucleophilic attack. Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in catalyzing the cyclocondensation. researchgate.net The base assists by deprotonating the 5-aminotetrazole, thereby increasing the nucleophilicity of the tetrazole ring nitrogen atoms for the initial Michael addition. researchgate.netclockss.org

Acidic Catalysis: Various acid catalysts, including sulfamic acid and trifluoroacetic acid salts, have been shown to efficiently promote the reaction, often under solventless conditions. clockss.org Acetic acid is frequently used as both a catalyst and a solvent, providing a protic medium that facilitates the dehydration step. nih.govnih.gov

Catalyst-Free Conditions: High-yield syntheses can also be achieved without any catalyst, typically by heating the reactants at high temperatures (e.g., 130–170 °C), either neat or in a high-boiling solvent. researchgate.netnih.gov This method is advantageous for its simplicity and for avoiding catalyst contamination in the final product.

The choice of catalyst can impact reaction times and yields, as shown in the table below summarizing various conditions for Biginelli-type reactions involving 5-aminotetrazole.

| Reactants | Catalyst (mol%) | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 5-Aminotetrazole, Benzaldehydes, Ethyl Acetoacetate | Sulfamic Acid (10%) | Solvent-free, 85°C, 7h | 77-89% | clockss.org |

| 5-Aminotetrazole, Aldehydes, Ethyl Acetoacetate | None | Solvent-free, 130-170°C, 20-30 min | 31-80% | clockss.org |

| 5-Aminotetrazole, Aldehydes, Methyl/Ethyl Acetoacetate | Diisopropylammonium trifluoroacetate (B77799) (50%) | Microwave, 90°C, 15-40 min | 60-98% | clockss.org |

| 3-Aminopyrazole (B16455), Isoflavone | None | Conventional Heating | Not specified | nih.gov |

| 3-Aminopyrazole, Isoflavone | None | Microwave Irradiation | Excellent | nih.gov |

The solvent plays a multifaceted role, influencing reactant solubility, mediating catalytic activity, and directly participating in the reaction mechanism or shifting chemical equilibria.

Tautomerism Control: The choice of solvent is a determining factor in the position of the azide-tetrazole equilibrium. As mentioned, polar aprotic solvents like DMSO tend to allow for the existence of both the closed-ring tetrazole and open-ring azide forms, while other solvents like CDCl3 can drive the equilibrium almost entirely toward the azide tautomer. researchgate.netosti.gov

Product Structure: The nature of the solvent can dictate the final product structure. In the synthesis of related pyrazolo[1,5-a]pyrimidin-7-ols, the use of a protic solvent like acetic acid was found to be essential for obtaining the hydroxyl (-ol) tautomer. nih.gov In contrast, conducting the reaction in an aprotic solvent such as toluene (B28343) favored the formation of the keto (-one) tautomer. nih.gov This suggests that for the synthesis of 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol , a protic solvent medium is likely required to favor the enol form.

Reaction Efficiency: Syntheses have been successfully performed in a range of solvents from alcohols (isopropanol) to aprotic polar solvents (DMF), as well as under solvent-free conditions, with the choice affecting reaction rates and product isolation procedures. nih.govmdpi.com

| Heterocyclic System | Solvent | Observed Outcome | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7-ol | Acetic Acid (Protic) | -OH (ol) form is the primary product. | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-one | Toluene (Aprotic) | C=O (one) form is the primary product. | nih.gov |

| Trifluoromethyl-tetrazolo[1,5-a]pyrimidine | DMSO-d6 (Polar Aprotic) | Equilibrium between tetrazole and azide forms. | researchgate.netosti.gov |

| Trifluoromethyl-tetrazolo[1,5-a]pyrimidine | CDCl3 (Less Polar) | Azide form is exclusively or predominantly present. | researchgate.netosti.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyltetraazolo 1,5 a Pyrimidin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and any protons on the pyrimidine (B1678525) ring.

Based on related pyrazolo[1,5-a]pyrimidine (B1248293) structures, the methyl group at position 5 would likely appear as a singlet in the upfield region of the spectrum. nih.gov The chemical shift of any proton on the pyrimidine ring would be influenced by the electron-withdrawing nature of the fused tetraazole ring and the pyrimidinol tautomerism. For instance, in a related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the methyl protons at C5 appear at 2.56 ppm. nih.gov

Table 1: Predicted ¹H NMR Data for 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | 5-CH₃ |

| ~6.0-7.0 | Singlet | 1H | C6-H |

| ~11.0-13.0 | Broad Singlet | 1H | 7-OH |

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon of the methyl group is expected to appear at a lower chemical shift (upfield), while the carbons of the heterocyclic rings, particularly those bonded to nitrogen or oxygen, will appear at higher chemical shifts (downfield). For example, in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the C5 carbon appears at 162.29 ppm and the methyl carbon at 24.50 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol

| Chemical Shift (δ, ppm) | Assignment |

| ~15-25 | 5-CH₃ |

| ~100-115 | C6 |

| ~145-165 | C2, C5, C7, C8a |

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals.

COSY: A COSY spectrum would reveal correlations between coupled protons. For 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, this could confirm the coupling (or lack thereof) between the C6-H proton and other protons in the molecule.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the C6 carbon by its correlation to the C6 proton. It would also link the methyl proton signal to its corresponding carbon signal.

Application of Nuclear Overhauser Effect (NOE) in Conformational Analysis

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space, regardless of whether they are bonded. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining the three-dimensional structure and conformation of a molecule.

For 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, a NOESY experiment could reveal spatial proximity between the protons of the methyl group at position 5 and the proton at position 6. The observation of an NOE cross-peak between these protons would confirm their cis-relationship on the pyrimidine ring. Such analyses have been successfully applied to determine the stereochemistry of related substituted pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the methyl group, and various C=N, C=C, and N-N stretching and bending vibrations of the fused heterocyclic ring system. The NIST WebBook provides an IR spectrum for the closely related compound, 5-methyl nih.govnist.govnih.govtriazolo[1,5-a]pyrimidin-7-ol, which can serve as a reference. nist.gov

Table 3: Characteristic FT-IR Absorption Bands for a Related Triazolo[1,5-a]pyrimidin-7-ol Structure nist.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2500 | Broad | O-H stretch (hydrogen-bonded) |

| ~3000-2850 | Medium | C-H stretch (methyl) |

| ~1680 | Strong | C=O stretch (from tautomeric form) |

| ~1640-1550 | Medium-Strong | C=N and C=C stretching vibrations |

| ~1450 | Medium | C-H bend (methyl) |

Note: Data is for 5-methyl nih.govnist.govnih.govtriazolo[1,5-a]pyrimidin-7-ol and serves as an approximation.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure. For instance, the loss of small, stable molecules like N₂ from the tetraazole ring is a likely fragmentation pathway. The fragmentation of related pyrazolo[1,5-a]pyrimidine systems often involves the cleavage of the pyrimidine ring. nih.gov

Table 4: Predicted Mass Spectrometry Data for 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak (protonated) |

| [M-N₂]⁺ | Loss of nitrogen from the tetraazole ring |

| [M-CH₃]⁺ | Loss of the methyl group |

Note: This is a predicted fragmentation pattern. Actual fragmentation will depend on the ionization method used.

Tautomerism Studies in 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, the most significant tautomerism is the equilibrium between the hydroxyl (-ol) and keto (-one) forms.

The two primary tautomeric forms of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol are the hydroxyl form (5-Methyltetraazolo[1,5-a]pyrimidin-7-ol) and the keto form (5-Methyl-4H-tetraazolo[1,5-a]pyrimidin-7-one). The equilibrium between these two forms can be investigated using various spectroscopic techniques, which provide distinct signatures for each tautomer.

Spectroscopic Signatures of Tautomers:

Infrared (IR) Spectroscopy: The hydroxyl form is expected to show a characteristic O-H stretching vibration in the region of 3200-3600 cm⁻¹. In contrast, the keto form will exhibit a strong carbonyl (C=O) stretching absorption, typically in the range of 1650-1750 cm⁻¹. For related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, the carbonyl group absorption band has been observed around 1653 cm⁻¹, with an N-H stretching band appearing near 3232 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The hydroxyl proton (-OH) of the -ol form would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The N-H proton of the -one form would also present as a singlet, but typically at a different chemical shift. For instance, in a related pyrazolo[1,5-a]pyrimidine-3-carboxamide, an NH proton was observed as a D₂O exchangeable singlet at 9.06 ppm. numberanalytics.com The protons on the pyrimidine ring will also show different chemical shifts depending on the tautomeric form.

¹³C NMR: The most telling difference in the ¹³C NMR spectra would be the signal for C7. In the hydroxyl form, this carbon is an enolic carbon and would resonate in the region of 150-160 ppm. In the keto form, the C7 carbon is a carbonyl carbon, and its signal would be shifted downfield to approximately 160-180 ppm. In studies of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, the carbonyl carbon peak has been noted at chemical shifts as high as 155.7 ppm and 162.2 ppm. researchgate.net

UV-Vis Spectroscopy: The electronic transitions and, consequently, the absorption maxima (λ_max) differ between the tautomers. The keto form, with its cross-conjugated system, often absorbs at a longer wavelength compared to the hydroxyl form. numberanalytics.com In studies of other heterocyclic systems, it has been observed that the keto form absorbs at a longer wavelength than the enol form. numberanalytics.com

Table 1: Predicted Spectroscopic Data for Tautomeric Forms

| Spectroscopic Technique | Hydroxyl (-ol) Form | Keto (-one) Form |

| IR (cm⁻¹) | ~3200-3600 (O-H stretch) | ~1650-1750 (C=O stretch), ~3200-3400 (N-H stretch) |

| ¹H NMR (ppm) | Broad singlet for -OH | Singlet for N-H |

| ¹³C NMR (ppm) | C7: ~150-160 | C7: ~160-180 |

| UV-Vis (nm) | Shorter λ_max | Longer λ_max |

This table is based on general spectroscopic principles and data from analogous compounds.

The relative stability of these tautomers can be influenced by intramolecular hydrogen bonding. In some related tetrazolo[c]pyrimidine structures, an intramolecular hydrogen bond between a phenolic hydroxyl group and a pyrimidine nitrogen atom has been shown to affect the tautomeric equilibrium. researchgate.net

The position of the tautomeric equilibrium is often highly sensitive to the polarity of the solvent. nih.gov Generally, polar solvents can stabilize the more polar tautomer through intermolecular interactions such as hydrogen bonding.

In Nonpolar Solvents (e.g., Chloroform, Dioxane): In nonpolar environments, the less polar tautomer is often favored. For the compound , the keto form, with its capacity for forming hydrogen-bonded dimers, might be stabilized. However, if intramolecular hydrogen bonding is significant in the hydroxyl form, it could be favored in nonpolar solvents. For acetylacetone (B45752), a classic example of keto-enol tautomerism, the enol form is more prevalent in nonpolar solvents like CCl₄ (49%) compared to polar solvents like D₂O (<2%). masterorganicchemistry.com

In Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate and stabilize the more polar keto form. Studies on related aminopurine tautomers have shown that increasing solvent polarity can lead to a significant increase in the amount of the more polar tautomer. mdpi.com

In Polar Aprotic Solvents (e.g., DMSO, DMF): Polar aprotic solvents are expected to strongly solvate the keto tautomer due to their high dipole moments, thus shifting the equilibrium towards the keto form. In studies of other tetrazolo[1,5-a]pyrimidines, an increase in the amount of the tetrazole form (analogous to the hydroxyl form in this case) was observed upon increasing solvent polarity from CCl₄ to DMSO-d₆. nih.gov Conversely, research on a 1,3,4-thiadiazole (B1197879) derivative showed that the keto form is favored in the polar aprotic solvent DMSO, while the enol form is favored in the non-polar solvent chloroform. nih.gov

The equilibrium constant (K_T = [keto]/[hydroxyl]) can be determined using NMR spectroscopy by integrating the signals corresponding to each tautomer in different solvents. This allows for a quantitative assessment of the solvent's effect on the tautomeric equilibrium.

Table 2: Expected Predominant Tautomer in Different Solvents

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

| Chloroform (CDCl₃) | Low | Hydroxyl or Keto | Depends on the balance between intramolecular H-bonding in the hydroxyl form and dimerization of the keto form. |

| Methanol (CD₃OD) | High (Protic) | Keto | Stabilization of the polar keto form through hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO-d₆) | High (Aprotic) | Keto | Strong dipole-dipole interactions stabilize the polar keto form. nih.gov |

This table presents expected trends based on general principles of tautomerism and solvent effects.

A comprehensive review of scientific literature reveals a significant lack of specific research on the chemical reactivity and transformations of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol . While extensive studies exist for structurally related heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, detailed experimental data on the functionalization, substitution, and reduction reactions for this particular compound are not available in the provided search results.

The reactivity of fused pyrimidine systems is highly dependent on the nature of the fused azole ring (e.g., pyrazole, triazole, or tetrazole) and the substituents on the bicyclic core. Therefore, direct extrapolation of reactivity from analogous systems to 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol would be speculative and scientifically unsound.

For context, research on related compounds demonstrates a rich field of chemical transformations. For instance, studies on various pyrazolo[1,5-a]pyrimidines have detailed methodologies for:

Nucleophilic Aromatic Substitution (NAS) at the C5 and C7 positions, which are electrophilic sites allowing for modification with various nucleophiles like amines and alkoxides.

Cross-coupling reactions , such as Suzuki and Sonogashira couplings, to introduce aryl and alkynyl groups.

Electrophilic Aromatic Substitution , which typically occurs at the electron-rich pyrazole moiety of the pyrazolo[1,5-a]pyrimidine system.

Dearomatization via Reduction , where the pyrimidine ring can be regioselectively reduced to form tetrahydropyrazolo[1,5-a]pyrimidines, leading to the formation of various stereoisomers. mdpi.comnih.govnih.gov

Similarly, studies on tetrazolo[1,5-a]pyrimidines with different substitution patterns have explored hydrogenation reactions, which can lead to either reduction of the pyrimidine ring or ring-opening of the tetrazole moiety to form 2-aminopyrimidines, depending on the reaction conditions and substituents. beilstein-archives.orgresearchgate.net

However, without specific experimental studies on 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, it is not possible to provide a scientifically accurate article detailing its specific chemical reactivity and transformations as requested in the outline. The electronic effects of the methyl group at C5, the hydroxyl group at C7 (which may exist in its tautomeric keto form, 5-methyl-4H-tetraazolo[1,5-a]pyrimidin-7-one), and the fused tetrazole ring would uniquely govern the compound's behavior in the proposed reactions.

Due to the absence of published research detailing the specific reactions outlined for 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, this article cannot be generated with the required scientific accuracy and detail. Further experimental investigation into the reactivity of this specific compound is necessary to fulfill the requested topics.

Chemical Reactivity and Transformations of 5 Methyltetraazolo 1,5 a Pyrimidin 7 Ol

Side-Chain Modifications and Reactions at the Methyl Group

The chemical reactivity of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol extends to its side-chains, offering avenues for the synthesis of various derivatives. The primary sites for such modifications are the methyl group at the C5 position and the exocyclic hydroxyl group at the C7 position. These functional groups allow for a range of chemical transformations, including oxidation of the methyl group and alkylation of the hydroxyl group.

Oxidation Reactions of the Methyl Group

The methyl group at the C5 position of the tetrazolo[1,5-a]pyrimidine (B1219648) ring is susceptible to oxidation, although the reactivity is influenced by the electronic nature of the heterocyclic system. In related azolo[1,5-a]pyrimidine systems, the oxidation of a C5-methyl group has been documented, providing insight into the potential transformations of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol.

For instance, studies on analogous 6-nitro-5-methyl-7-phenylazolo[1,5-a]pyrimidines have shown that the methyl group can be oxidized. mdpi.com The oxidation of such compounds can be challenging and may require specific reagents and conditions to achieve the desired transformation without degrading the heterocyclic core. The presence of the electron-withdrawing nitro group in these analogues can affect the reactivity of the methyl group.

While direct experimental data on the oxidation of the methyl group in 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol is not extensively reported in publicly available literature, the reactivity of analogous compounds suggests that this transformation is chemically feasible. The selection of an appropriate oxidizing agent and careful control of reaction conditions would be crucial to selectively oxidize the methyl group to a hydroxymethyl, aldehyde, or carboxylic acid functionality.

Table 1: Potential Oxidation Reactions of the C5-Methyl Group

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol | Mild Oxidizing Agent (e.g., SeO₂) | 5-(Hydroxymethyl)tetraazolo[1,5-a]pyrimidin-7-ol |

| 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol | Stronger Oxidizing Agent (e.g., KMnO₄, CrO₃) | 7-Hydroxytetraazolo[1,5-a]pyrimidine-5-carbaldehyde |

| 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol | Harsh Oxidizing Conditions | 7-Hydroxytetraazolo[1,5-a]pyrimidine-5-carboxylic acid |

This table presents hypothetical reaction outcomes based on the known reactivity of similar heterocyclic systems.

Alkylation Reactions of Exocyclic Groups

The exocyclic hydroxyl group at the C7 position of 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol is a prime site for alkylation reactions, leading to the formation of 7-alkoxy derivatives. This transformation is significant as it allows for the modification of the compound's physicochemical properties, such as solubility and lipophilicity.

The synthesis of 7-alkoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been reported, demonstrating the feasibility of alkylating the 7-hydroxyl group in a closely related heterocyclic system. nih.gov This suggests that 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol can readily undergo O-alkylation under suitable basic conditions.

The reaction typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile. The choice of base and solvent is critical to ensure efficient and selective alkylation.

Table 2: Representative Alkylation Reactions of the C7-Hydroxyl Group

| Alkylating Agent | Base | Product |

|---|---|---|

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | 7-Methoxy-5-methyltetraazolo[1,5-a]pyrimidine |

| Ethyl bromide (CH₃CH₂Br) | Potassium carbonate (K₂CO₃) | 7-Ethoxy-5-methyltetraazolo[1,5-a]pyrimidine |

| Benzyl chloride (C₆H₅CH₂Cl) | Cesium carbonate (Cs₂CO₃) | 7-(Benzyloxy)-5-methyltetraazolo[1,5-a]pyrimidine |

This table illustrates common alkylation reactions and the expected products.

Furthermore, investigations into pyrazolo[1,5-a]pyrimidin-7(4H)-ones have explored both O-methylation and N-methylation, indicating that alkylation can potentially occur at different sites depending on the tautomeric form of the substrate and the reaction conditions. nih.gov For 5-Methyltetraazolo[1,5-a]pyrimidin-7-ol, which exists in tautomeric equilibrium with its 4H-one form, the site of alkylation can be influenced by factors such as the solvent, temperature, and the nature of the alkylating agent and base.

Structure Reactivity and Structure Property Relationships in Azolo 1,5 a Pyrimidine Research

Correlation of Substituent Electronic and Steric Effects with Reactivity

The nature and position of substituents on the azolo[1,5-a]pyrimidine core significantly influence its reactivity. Both electronic and steric factors play a crucial role in directing the course of chemical reactions. The electronic effects of substituents are particularly evident in the synthesis of tetrazolo[1,5-a]pyrimidines.

In the case of 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol, the methyl group at the 5-position is considered to be weakly electron-donating. Based on the aforementioned study, this would suggest a potential for lower regioselectivity in its synthesis compared to analogs bearing strongly electron-withdrawing groups. The hydroxyl group at the 7-position, being electron-donating through resonance, would further influence the electron density distribution in the pyrimidine (B1678525) ring, affecting its susceptibility to electrophilic or nucleophilic attack.

The reactivity of the fused heterocyclic system is also demonstrated in reactions such as "click chemistry" and hydrogenation. researchgate.netbeilstein-archives.org For instance, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines have been shown to react with terminal acetylenes in copper-catalyzed cycloaddition reactions to form triazolylpyrimidines in excellent yields. researchgate.netbeilstein-archives.org Hydrogenation of these compounds can lead to either 2-aminopyrimidines or their tetrahydro derivatives, with the outcome being influenced by the substituents present. researchgate.netbeilstein-archives.org Specifically, non-trifluoromethylated tetrazolo[1,5-a]pyrimidines tend to favor the formation of the tetrahydropyrimidine product upon hydrogenation. researchgate.net

Impact of Structural Modifications on Regioselectivity and Reaction Yields

Structural modifications, particularly the nature and placement of substituents, have a profound impact on the regioselectivity and yields of reactions involving the azolo[1,5-a]pyrimidine scaffold. The synthesis of this heterocyclic system often involves the condensation of a 5-aminoazole with a 1,3-dicarbonyl compound or its equivalent. The substituents on both reactants can direct the cyclization to favor one regioisomer over another.

Research on the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- researchgate.netbeilstein-archives.orgnih.govtriazolo[1,5-a]pyrimidines has demonstrated that regioselective synthesis can be achieved by carefully choosing the starting materials. nih.gov For example, the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones can lead to the preferential formation of one isomer. nih.gov

Furthermore, the stability of the resulting products can also be influenced by the substituents. For some tetrazolo[1,5-a]pyrimidines, an equilibrium exists between the fused tetrazole form and an open-chain 2-azidopyrimidine (B1655621) form. nih.gov The position of this equilibrium is sensitive to the nature of the substituents on the pyrimidine ring. nih.gov

Influence of Ring Fusion on Aromaticity and Stability

While the azolo[1,5-a]pyrimidine core is aromatic, the pyrimidine ring can undergo dearomatization reactions under certain conditions. For instance, the reduction of pyrazolo[1,5-a]pyrimidines with complex hydrides preferentially reduces the pyrimidine ring, leading to tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov This indicates that while the fused system is stabilized by aromaticity, the pyrimidine ring retains some reactivity characteristic of a diene system. The substituents on the ring can influence the ease of such dearomatization reactions.

Relationship Between Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of this compound are directly related to its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about the connectivity of atoms and the electronic environment within the molecule.

NMR Spectroscopy: The ¹H NMR spectrum of a related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, shows distinct signals for the methyl groups at the 5- and 7-positions, as well as for the protons on the pyrimidine and pyrazole rings. nih.gov For this compound, one would expect to see a characteristic signal for the methyl group at the 5-position. The chemical shift of the proton at the 6-position would be influenced by the adjacent methyl and hydroxyl groups. The ¹³C NMR spectrum would provide information about the carbon skeleton, with the chemical shifts of the carbons in the pyrimidine and tetrazole rings being indicative of their electronic environment. researchgate.net

IR Spectroscopy: The IR spectrum of a similar compound, 7-hydroxy-5-methyl researchgate.netbeilstein-archives.orgnih.govtriazolo[1,5-a]pyrimidine, would show characteristic absorption bands. For this compound, one would anticipate observing a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the methyl group and the aromatic ring would also be present. The C=N and C=C stretching vibrations of the fused heterocyclic rings would appear in the fingerprint region (1650-1400 cm⁻¹).

Mass Spectrometry: The mass spectrum of 7-hydroxy-5-methyl researchgate.netbeilstein-archives.orgnih.govtriazolo[1,5-a]pyrimidine shows a molecular ion peak corresponding to its molecular weight. spectrabase.com For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z corresponding to its molecular formula (C₅H₅N₅O). The fragmentation pattern would provide further structural information, with characteristic losses of small molecules such as N₂ from the tetrazole ring.

The following table summarizes the expected spectroscopic data for this compound based on data from analogous compounds.

| Spectroscopic Technique | Expected Signatures |

| ¹H NMR | Signal for CH₃ group, signal for H6 proton, broad signal for OH proton. |

| ¹³C NMR | Signals for carbons in the pyrimidine and tetrazole rings, signal for the methyl carbon. |

| IR Spectroscopy | Broad O-H stretch, C-H stretches, C=N and C=C stretches in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak corresponding to C₅H₅N₅O, characteristic fragmentation pattern. |

Synthesis and Characterization of Derivatives and Analogues of 5 Methyltetraazolo 1,5 a Pyrimidin 7 Ol

Synthesis of Substituted 5-Methyltetraazolo[1,5-a]pyrimidine Derivatives

The synthesis of the tetrazolo[1,5-a]pyrimidine (B1219648) core and its derivatives is primarily achieved through the cyclocondensation of 5-aminotetrazole (B145819) with a β-dicarbonyl compound or its equivalent. This approach allows for the introduction of various substituents onto the pyrimidine (B1678525) ring.

One effective method is a three-component reaction involving 5-aminotetrazole, an aromatic aldehyde, and acetylacetone (B45752). researchgate.net This solvent- and catalyst-free reaction, conducted at high temperatures (150–160°C), yields (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines. researchgate.net This reaction proceeds via the initial formation of an α,β-unsaturated ketone from the aldehyde and acetylacetone, which then reacts with 5-aminotetrazole to form the final product. A common side-product in this reaction is 5,7-dimethyltetrazolo[1,5-a]pyrimidine (B3051214). researchgate.net

Another established route involves the reaction of 5-aminotetrazole with trifluoromethyl-β-diketones. This method has been successfully employed to produce 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines. beilstein-archives.orgresearchgate.net The reaction demonstrates the versatility of using different β-dicarbonyl compounds to install desired substituents at the 5- and 7-positions of the heterocyclic core.

Furthermore, a regioselective one-pot synthesis has been described through the reaction of sodium salts of formyl ketones with 5-aminotetrazole, providing an efficient pathway to fused tetrazolo[1,5-a]pyrimidines. researchgate.net These synthetic strategies are foundational for creating a library of substituted derivatives for further study.

Table 1: Synthesis of Substituted Tetrazolo[1,5-a]pyrimidines

| Starting Materials | Reagents/Conditions | Product | Yield (%) |

| 5-Aminotetrazole, Aromatic Aldehydes, Acetylacetone | 150–160°С, Solvent-free | (E)-5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines | Not specified |

| 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines | Pd/C, H₂, MeOH, 16-24h | 2-Amino-4-aryl-6-trifluoromethylpyrimidines | up to 97% beilstein-archives.org |

| 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines, Terminal Acetylenes | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, 60°C | 4-Aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidines | 84-98% beilstein-archives.org |

Preparation of Fused Polycyclic Analogues Containing the Tetraazolopyrimidine Core

Expanding the structural diversity of the tetrazolopyrimidine scaffold can be achieved by fusing additional heterocyclic or carbocyclic rings to the core, creating polycyclic analogues. These more complex structures can explore a wider chemical space and may offer enhanced biological properties.

Synthetic strategies have been developed to produce a variety of fused systems. For example, derivatives such as 7,9-disubstituted-7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines have been synthesized and evaluated for potential antibacterial activity. nih.gov This demonstrates the fusion of a pyrrole ring to the tetrazolopyrimidine system.

Other examples include the synthesis of 5-alkoxytetrazolo-[1,5-c]thieno[2,3-e]pyrimidine derivatives, where a thiophene ring is annulated to the core. nih.gov Similarly, the preparation of 6-alkyoxytetrazolo[5,1-a]phthalazine derivatives showcases the fusion of a benzene and a diazine ring. nih.gov The synthesis of pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines has also been reported, incorporating a pyran ring into the final structure. nih.gov These examples, while sometimes involving isomeric scaffolds like tetrazolo[1,5-c]pyrimidines, illustrate the principle and chemical feasibility of creating diverse, fused polycyclic systems based on the tetrazolopyrimidine motif.

Isosteric and Bioisosteric Replacements within the Scaffold

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. The tetrazolo[1,5-a]pyrimidine scaffold itself is considered a bioisostere of naturally occurring purines. escholarship.org This similarity allows it to interact with biological targets that recognize purine structures.

The tetrazole ring within the scaffold is a well-known bioisostere of a carboxylic acid. nih.gov This replacement is often advantageous as the tetrazole moiety offers a similar acidic proton and charge distribution but can improve metabolic stability and cell permeability compared to a carboxylic acid group. nih.gov

Bioisosteric replacement can also be applied to the entire heterocyclic core. For instance, the related 1,2,4-triazolo[1,5-a]pyrimidine system, which is isoelectronic with the tetrazolo[1,5-a]pyrimidine core, has been extensively studied as a purine surrogate. escholarship.org Similarly, other fused systems like pyrazolo[1,5-a]pyrimidines are investigated as purine analogues. researchgate.net This strategy of "scaffold hopping" allows for the exploration of different core structures while maintaining the key pharmacophoric features necessary for biological activity. For example, replacing a pyrazolo[1,5-a]pyrimidine (B1248293) core with a pyrazolo[1,5-a]-1,3,5-triazine led to a significant increase in potency against certain protein kinases. nih.gov

At the substituent level, functional groups can be replaced with isosteric heterocycles. In studies on related scaffolds, an acetamide group was successfully replaced by a 1,2,4-triazol-4-yl group, which improved potency and metabolic stability by mimicking the key hydrogen bonding interactions of the original amide. acs.org Other heterocycles like oxadiazoles, thiazoles, and tetrazoles were also explored as replacements, though not always with successful outcomes, highlighting the subtleties of isosteric design. acs.org

Characterization of Novel Derivatives using Spectroscopic and Crystallographic Methods

The unambiguous structural elucidation of newly synthesized derivatives of 5-methyltetraazolo[1,5-a]pyrimidin-7-ol is essential. A combination of spectroscopic and crystallographic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. In the ¹H NMR spectra of tetrazolo[1,5-a]pyrimidine derivatives, characteristic signals confirm the presence of the heterocyclic core and its substituents. For example, the protons on the pyrimidine ring can be observed, and their coupling constants provide information about their relative positions. beilstein-archives.org Advanced 2D NMR techniques, such as COSY and NOESY, can be used to establish connectivity and spatial relationships between protons, which is particularly useful for complex structures or stereoisomers. nih.gov

Other Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=N and C=C bonds within the heterocyclic rings and any carbonyl or hydroxyl groups in the substituents. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.

Table 2: Spectroscopic Data for a Representative Tetrahydropyrimidine Derivative

| Nucleus | Compound Type | Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 5-Aryl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | 6.89 - 8.68 | Singlet, NH of the tetrahydrotetrazolo[1,5-a]pyrimidine ring beilstein-archives.org |

| ¹³C NMR | 2-Amino-4-aryl-6-trifluoromethyl-dihydropyrimidine | 29.0 - 29.8 | C5 signal beilstein-archives.org |

| ¹³C NMR | 2-Amino-4-aryl-6-trifluoromethyl-dihydropyrimidine | 51.3 | C6 signal beilstein-archives.org |

| ¹³C NMR | 2-Amino-4-aryl-6-trifluoromethyl-dihydropyrimidine | 155.2 - 159.6 | C2 signal beilstein-archives.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has seen a shift towards more environmentally friendly approaches. nih.gov Future research will likely focus on developing novel and sustainable synthetic routes to 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol. This includes the exploration of green synthetic strategies, such as microwave-assisted synthesis and the use of deep eutectic solvents (DES), which offer advantages like high yields, simple work-up procedures, and scalability. nih.govias.ac.in One-pot multi-component reactions (MCRs) are also a promising avenue, as they have been successfully employed for the efficient assembly of large libraries of biologically active 1,2,4-triazolo[1,5-a]pyrimidines. researchgate.net The development of catalytic systems, potentially using earth-abundant metals, for the key cyclization and functionalization steps will be a critical area of investigation to enhance the efficiency and sustainability of the synthesis.

Advanced Spectroscopic Techniques for Dynamic Structure Studies

While standard spectroscopic techniques like NMR are routinely used for the structural elucidation of related heterocyclic compounds, future research will likely leverage more advanced spectroscopic methods to study the dynamic behavior of this compound. nih.gov Techniques such as 2D NMR (NOESY) can provide detailed insights into the conformational lability and through-space interactions of the molecule in solution. nih.gov Time-resolved spectroscopic methods could be employed to study the kinetics and mechanisms of its reactions and potential photochemical properties. Furthermore, advanced mass spectrometry techniques can aid in the characterization of reaction intermediates and byproducts, providing a more complete picture of the compound's chemical behavior.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Table 1: Applications of AI and Machine Learning in the Study of Heterocyclic Compounds

| Application Area | Specific Technique | Potential Impact on this compound Research |

|---|---|---|

| Compound Design | Deep generative models, QSAR | Design of novel derivatives with enhanced properties. youtube.comnih.gov |

| Synthesis Prediction | Retrosynthesis prediction models | Identification of efficient and novel synthetic routes. chemrxiv.org |

| Reaction Optimization | Forward-reaction prediction | Optimization of reaction conditions for higher yields and purity. nih.gov |

Exploration of New Reactivity Patterns and Transformation Pathways

The unique arrangement of nitrogen atoms and functional groups in the this compound scaffold suggests a rich and largely unexplored reactivity. Future research should focus on systematically investigating its reactivity with a wide range of electrophiles and nucleophiles to uncover new transformation pathways. For instance, the reactivity of the methyl group and the hydroxyl group could be exploited for further functionalization, leading to a diverse array of derivatives. The potential for the tetraazole ring to undergo ring-opening or rearrangement reactions under specific conditions also warrants investigation. Understanding these fundamental reactivity patterns will be crucial for the strategic design of new synthetic methodologies and the creation of novel molecular architectures. The structural similarity of triazolopyrimidines to purines makes them interesting candidates for biomimetic model studies. mdpi.com

Theoretical and Computational Investigations of Complex Reaction Systems

Theoretical and computational chemistry offer powerful tools to complement experimental studies. researchgate.net Density functional theory (DFT) calculations can be used to elucidate the electronic structure, stability, and spectroscopic properties of this compound and its derivatives. nih.gov Computational modeling can also be employed to investigate the mechanisms of its formation and subsequent reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. Furthermore, molecular dynamics simulations can be used to study the interactions of these compounds with biological targets or materials, guiding the design of molecules with specific functions. nih.gov Such computational studies will be invaluable for rationalizing experimental observations and for the predictive design of new experiments.